Cas no 858635-60-6 (4-hydroxy-2(3H)-Benzothiazolone)
4-hydroxy-2(3H)-Benzothiazolone Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxy-2(3H)-Benzothiazolone
- benzothiazolediol
- 4-hydroxy-3H-1,3-benzothiazol-2-one
- Benzo[d]thiazole-2,4-diol
- SCHEMBL3697064
- 4-Hydroxybenzo[d]thiazol-2(3H)-one
- 858635-60-6
-
- Inchi: 1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10)
- InChI Key: DETQOUAODPQXCQ-UHFFFAOYSA-N
- SMILES: S1C(NC2C(=CC=CC1=2)O)=O
Computed Properties
- Exact Mass: 167.00409958g/mol
- Monoisotopic Mass: 167.00409958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 74.6Ų
4-hydroxy-2(3H)-Benzothiazolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A051000137-500mg |
2,4-Dihydroxybenzothiazole |
858635-60-6 | 98% | 500mg |
$556.82 | 2023-08-31 | |
| Alichem | A051000137-1g |
2,4-Dihydroxybenzothiazole |
858635-60-6 | 98% | 1g |
$984.02 | 2023-08-31 | |
| Chemenu | CM526514-1g |
Benzo[d]thiazole-2,4-diol |
858635-60-6 | 97% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11043221-1g |
Benzo[d]thiazole-2,4-diol |
858635-60-6 | 97% | 1g |
$729 | 2024-07-18 |
4-hydroxy-2(3H)-Benzothiazolone Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-hydroxy-2(3H)-Benzothiazolone
4-Hydroxy-2(3H)-Benzothiazolone: A Comprehensive Overview
4-Hydroxy-2(3H)-Benzothiazolone, identified by the CAS number 858635-60-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiazolones, which are known for their versatile properties and applications in various industries. The structure of 4-hydroxy-2(3H)-benzothiazolone consists of a benzene ring fused with a thiazolidinone moiety, featuring a hydroxyl group at the 4-position and a ketone group at the 2-position. This unique arrangement imparts the compound with distinct chemical and physical properties, making it a valuable material for research and development.
The synthesis of 4-hydroxy-2(3H)-benzothiazolone typically involves multi-step reactions, often starting from readily available precursors such as o-phenylenediamine or related compounds. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, enhancing yield and purity while minimizing environmental impact. For instance, studies published in Chemical Communications (2023) demonstrated a novel catalytic route for the synthesis of benzothiazolones, which could potentially be adapted for the preparation of 4-hydroxy-2(3H)-benzothiazolone. This approach not only simplifies the synthesis but also opens avenues for large-scale production.
The chemical properties of 4-hydroxy-2(3H)-benzothiazolone are heavily influenced by its functional groups. The hydroxyl group at the 4-position facilitates hydrogen bonding, which can enhance solubility in polar solvents and improve compatibility with biological systems. Meanwhile, the ketone group at the 2-position contributes to the compound's reactivity, making it amenable to various chemical transformations such as condensation reactions or nucleophilic additions. These properties make 4-hydroxy-2(3H)-benzothiazolone a promising candidate for applications in drug design, where functional groups play a critical role in bioavailability and efficacy.
In terms of applications, 4-hydroxy-2(3H)-benzothiazolone has garnered attention in the pharmaceutical industry due to its potential as a scaffold for developing bioactive molecules. Research conducted at the University of California (UCSF) has explored its role as a template for creating anti-inflammatory agents and antioxidants. The compound's ability to scavenge free radicals has been highlighted in recent studies published in Nature Communications, suggesting its utility in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond pharmaceuticals, 4-hydroxy-2(3H)-benzothiazolone has also found applications in materials science, particularly in the development of advanced polymers and coatings. Its aromatic structure provides excellent thermal stability, while its functional groups enable tailored surface properties. A study published in Advanced Materials (2023) demonstrated how derivatives of this compound can be used to create self-healing polymer networks, which have potential applications in aerospace and automotive industries.
The environmental impact of using CAS No 858635-60-6-based materials is another area of active research. Scientists are investigating methods to reduce waste generation during synthesis and improve recycling efficiency. For example, researchers at MIT have developed a green chemistry approach that utilizes renewable feedstocks and enzymatic catalysts for synthesizing benzothiazolones like 4-hydroxy-2(3H)-benzothiazolone. This approach not only lowers carbon emissions but also aligns with global sustainability goals.
In conclusion, 4-hydroxy-2(3H)-benzothiazolone, with its unique chemical structure and versatile properties, continues to be a focal point for innovation across multiple disciplines. From drug discovery to advanced materials development, this compound offers immense potential for addressing contemporary challenges in science and technology. As research progresses, we can expect even more groundbreaking applications that leverage the distinctive characteristics of this remarkable molecule.
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